molecular formula C19H19NO5S B2997929 1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-81-4

1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Numéro de catalogue: B2997929
Numéro CAS: 899214-81-4
Poids moléculaire: 373.42
Clé InChI: RNNMRJAHDVPHHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative characterized by a sulfonamide group at position 3 and methoxy substituents at positions 6 (quinoline ring) and 4’ (aryl sulfonyl group). This compound belongs to a broader class of 1,4-dihydroquinolin-4-one derivatives, which exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative effects .

The sulfonyl group at position 3 is a critical pharmacophore, as sulfonamide-containing compounds often exhibit enhanced binding affinity to biological targets due to hydrogen bonding and π-stacking interactions. The 4-methoxybenzenesulfonyl moiety may further modulate electronic and steric properties, impacting target selectivity .

Propriétés

IUPAC Name

1-ethyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-4-20-12-18(19(21)16-11-14(25-3)7-10-17(16)20)26(22,23)15-8-5-13(24-2)6-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMRJAHDVPHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{18}H_{20}N_{2}O_{5}S
  • Molecular Weight : 372.43 g/mol

Structural Features

  • Dihydroquinoline Core : This structural motif is often associated with various biological activities, including antimicrobial and anticancer properties.
  • Methoxy and Sulfonyl Substituents : The presence of methoxy and benzenesulfonyl groups enhances the compound's solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. Studies indicate that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research. A study involving quinoline derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxy and sulfonyl groups may contribute to this activity by enhancing cellular uptake and metabolic stability .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, suggesting significant antibacterial activity .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis revealed increased apoptosis markers, confirming its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AnticancerHuman Cancer Cell Lines15 µM

Comparaison Avec Des Composés Similaires

Sulfonyl vs. Carbonyl Substitutions

  • Compound 93: 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one Replaces the sulfonyl group with a 4-methoxybenzoyl moiety. Exhibits reduced molecular weight (336 g/mol vs. ~420 g/mol for the target compound) and altered electronic properties due to the electron-withdrawing carbonyl group. Demonstrated moderate antibacterial activity in preliminary assays .

Fluoro vs. Methoxy Substituents

  • Compound 892772-69-9: 1-Ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one Features a fluoro substituent at position 6 and a 4-methylpiperidinyl group at position 6. The 4-methylpiperidinyl moiety introduces steric bulk, which may limit membrane permeability .

Aryl Sulfonyl Variations

  • Compound 3a: 2-Methoxy-4-(nonanamidomethyl)phenyl 4-fluorobenzenesulfonate Contains a 4-fluorobenzenesulfonyl group instead of 4-methoxybenzenesulfonyl.

Antimicrobial Activity

  • APDQ230122: A 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivative Inhibits Streptococcus pneumoniae by targeting peptidoglycan biosynthesis.
  • Macrocyclic Peptides (3a–3u): Sulfonamide-containing macrocycles show antifungal activity against Candida albicans. The target compound’s rigid quinolinone core may offer improved bioavailability over cyclic peptides .

Kinase Inhibition

  • KN-93: 2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)amino-N-(4-chlorocinnamyl)-N-methylbenzylamine A CaMKII inhibitor with a 4-methoxybenzenesulfonyl group. The target compound’s quinolinone scaffold may confer selectivity for kinases with hydrophobic active sites, unlike KN-93’s flexible benzylamine structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Notes
Target Compound ~420 3-(4-MeO-benzenesulfonyl), 6-MeO ~3.5 Hypothesized kinase/antibacterial
892772-69-9 487.36 6-F, 7-(4-Me-piperidinyl) ~4.2 Undisclosed
Compound 93 336 3-(4-MeO-benzoyl) ~2.8 Moderate antibacterial
KN-93 529.09 4-MeO-benzenesulfonyl, chlorocinnamyl ~5.1 CaMKII inhibitor (IC50 = 0.9 μM)

*Estimated using fragment-based methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.